molecular formula C21H20N4O5S B11209841 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B11209841
M. Wt: 440.5 g/mol
InChI Key: XRHGKECIDNOXQY-UHFFFAOYSA-N
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Description

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, substituted with various functional groups such as dimethylphenyl, nitrobenzamide, and dioxido groups. The compound’s structure imparts it with distinct chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide involves multiple steps, typically starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the dimethylphenyl and nitrobenzamide groups is usually accomplished through substitution reactions, often under specific conditions to ensure the desired regioselectivity and yield. Industrial production methods may involve optimization of these synthetic routes to enhance efficiency and scalability.

Chemical Reactions Analysis

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a precursor for synthesizing other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide can be compared with other thienopyrazole derivatives, such as:

  • N-(2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide
  • N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide These compounds share similar core structures but differ in their functional groups, which can influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and potential uses.

Properties

Molecular Formula

C21H20N4O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C21H20N4O5S/c1-12-6-4-8-18(13(12)2)24-20(16-10-31(29,30)11-17(16)23-24)22-21(26)15-7-5-9-19(14(15)3)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26)

InChI Key

XRHGKECIDNOXQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C

Origin of Product

United States

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